Dmac-dps
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Overview
Description
Mechanism of Action
Target of Action
DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .
Mode of Action
This compound interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of this compound are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of this compound can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (this compound:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .
Pharmacokinetics
This compound has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Result of Action
The result of this compound’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .
Action Environment
The action of this compound can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (this compound:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .
Biochemical Analysis
Biochemical Properties
DMAC-DPS exhibits a broad blue emission nature with a full width at half-maximum of approximately 80 nm . It has a short-lived excited state (approximately 3.0 µs in solid films), bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) . The PLQYs of blue-emitting this compound can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Cellular Effects
The cellular effects of this compound are primarily observed in its applications in TADF-OLED devices
Molecular Mechanism
The molecular mechanism of this compound involves its role as a blue dopant in TADF-OLED devices . Its broad blue emission nature, short-lived excited state, and high PLQYs contribute to its effectiveness in these devices
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and degradation over time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-DPS involves a multi-step process. Initially, 10,10’-(sulfonylbis(4,1-phenylene))bis(2,7-diiodo-9,9-dimethyl-9,10-dihydroacridine) is prepared by iodization of this compound with N-iodosuccinimide. This intermediate is then coupled with 3,6-di-tert-butyl-9H-carbazole or 3,3’‘,6,6’‘-tetra-tert-butyl-9’H-9,3’:6’,9’'-tercarbazole through copper-catalyzed C-N cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound’s suitability for commercial applications in OLEDs .
Chemical Reactions Analysis
Types of Reactions
DMAC-DPS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the parent compound.
Substitution: Halogenation and other substitution reactions can modify the phenyl rings or acridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-iodosuccinimide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different photophysical properties .
Scientific Research Applications
DMAC-DPS has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its use in photodynamic therapy.
Industry: Widely used in the production of OLED displays and lighting panels.
Comparison with Similar Compounds
Similar Compounds
CzDMAC-DPS: A derivative with carbazole dendrons, exhibiting a red-shifted emission peak.
DCzthis compound: Another derivative with different carbazole substitutions, showing unique photophysical properties.
ACXA-DPS: A compound with a smaller singlet-triplet energy gap, suitable for deep blue emission.
Uniqueness
This compound stands out due to its high photoluminescence quantum yield and efficient TADF properties, making it a preferred choice for blue OLED emitters .
Properties
IUPAC Name |
10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVTICNYNXTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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